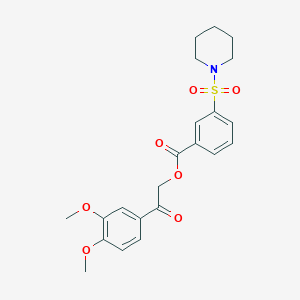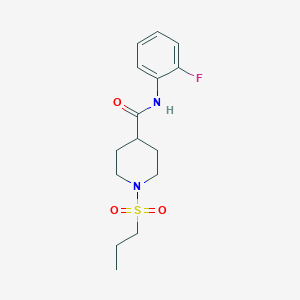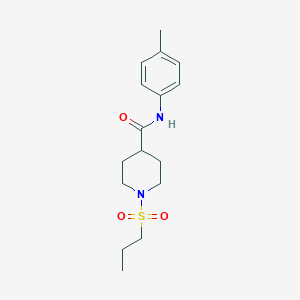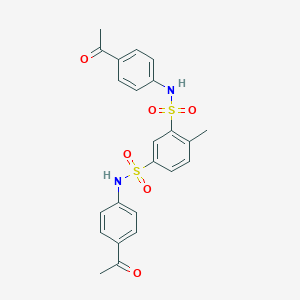![molecular formula C12H15N5O2S B285367 N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285367.png)
N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable amine with a propanoic acid derivative under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: This step involves the substitution reaction where a 4-methoxyphenyl halide reacts with the propanamide intermediate.
Attachment of the Tetrazole Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The tetrazole moiety is known for its bioisosteric properties, which can mimic carboxylic acids and enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2-methyl-N-[1-(1-methylethoxy)ethyl]-
- N-benzyl-1-(4-methoxyphenyl)-2-propanamine
Uniqueness
N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole moiety, in particular, differentiates it from other similar compounds and enhances its potential for various applications.
Properties
Molecular Formula |
C12H15N5O2S |
|---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18) |
InChI Key |
YYYRWXOOCWTVJO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC |
solubility |
28.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

![ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate](/img/structure/B285287.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)




![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![[2-(3-Morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B285304.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)
